3-chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine
Overview
Description
“3-chloro-N’-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine” is a versatile chemical compound with vast scientific applications. It is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “3-chloro-N’-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “3-chloro-N’-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine” is characterized by the presence of a fluorine atom and a pyridine in their structure . TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-chloro-N’-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine” include the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . This is followed by the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-chloro-N’-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine” are largely determined by the presence of a fluorine atom and a pyridine in their structure . These distinctive properties make it a valuable tool in conducting cutting-edge research across various fields.Scientific Research Applications
Chemical Synthesis and Molecular Modeling
3-chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine and its derivatives are primarily involved in chemical synthesis and molecular modeling. For instance, certain N-aryl derivatives have been synthesized and demonstrated considerable pharmacological properties in the domain of anti-inflammatory activities. Molecular modeling studies have been used to validate pharmacological data and understand the anti-inflammatory behavior of these compounds (Barsoum, 2011).
Antiprotozoal Activity
Derivatives of this compound have been studied for their antiprotozoal activities. Notably, certain quaternary 2-phenylimidazo[1,2-a]pyridinum salts, closely related structurally, have shown significant activity against Trypanosoma rhodesiense, suggesting potential applications in managing protozoal infections (Sundberg et al., 1990).
Pharmacological Activity
In pharmacology, compounds related to this compound have been explored for various activities. For instance, certain piperazine derivatives have shown potent androgen receptor antagonist activities, indicating potential applications in prostate cancer monotherapy (Kinoyama et al., 2006). Another example is the investigation of the antiviral activity of heteroaryl-pyrimidines against human hepatitis B virus, suggesting potential therapeutic applications (Weber et al., 2002).
Antihypertensive and Anticonvulsant Properties
Compounds structurally similar to this compound have been examined for their antihypertensive and anticonvulsant properties. For instance, KRN4884, a 3-pyridine derivative, demonstrated a long-lasting antihypertensive effect in animal models (Kawahara et al., 1999). Additionally, certain 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives showed notable anticonvulsant activities, offering insights into the design of new therapeutic agents for epilepsy (Wang et al., 2015).
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
Trifluoromethylpyridines are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have a wide range of applications in the agrochemical and pharmaceutical industries .
Pharmacokinetics
The compound has a predicted density of 1.51±0.1 g/cm3 . It has a boiling point of 108-110 °C under a pressure of 30 Torr .
Result of Action
It’s known that trifluoromethylpyridines and their derivatives are used in the protection of crops from pests .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests a promising future for “3-chloro-N’-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine” in various scientific applications.
Properties
IUPAC Name |
3-chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N4/c9-5-1-4(8(10,11)12)2-15-6(5)7(14)16-3-13/h1-2H,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLSXBOSFKTEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=NC#N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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